molecular formula C9H7ClO B6159558 4-chloro-1-ethynyl-2-methoxybenzene CAS No. 1587729-01-8

4-chloro-1-ethynyl-2-methoxybenzene

Cat. No.: B6159558
CAS No.: 1587729-01-8
M. Wt: 166.6
InChI Key:
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Description

4-chloro-1-ethynyl-2-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethynyl-2-methoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chloro-2-iodoanisole.

    Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where the 4-chloro-2-iodoanisole is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine.

    Reaction Conditions: The reaction is conducted at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a common approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common electrophiles include halogens, nitro groups, and sulfonic acid groups.

    Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols add to the triple bond.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation can convert the methoxy group to a hydroxyl group, while reduction can hydrogenate the ethynyl group to an ethyl group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

    Nucleophilic Addition: Reagents such as sodium amide (NaNH2) or lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with new functional groups attached to the benzene ring.

    Nucleophilic Addition: Addition products with nucleophiles attached to the ethynyl group.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-chloro-1-ethynyl-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals.

    Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethynyl-2-methoxybenzene depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the chlorine, ethynyl, and methoxy groups, which can participate in various chemical interactions. For example:

    Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, activating the benzene ring towards electrophilic attack. The chlorine atom, being an electron-withdrawing group, can influence the regioselectivity of the substitution.

    Nucleophilic Addition: The ethynyl group provides a site for nucleophilic attack, leading to the formation of addition products.

Comparison with Similar Compounds

4-chloro-1-ethynyl-2-methoxybenzene can be compared with other similar compounds, such as:

    4-chloro-2-ethynylanisole: Similar structure but with different substitution patterns on the benzene ring.

    1-chloro-2-ethynyl-4-methoxybenzene: Another isomer with the same molecular formula but different positions of the substituents.

    4-ethynylanisole: Lacks the chlorine atom, resulting in different reactivity and applications.

Properties

CAS No.

1587729-01-8

Molecular Formula

C9H7ClO

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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